4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine; hydrochloride, commonly referred to as TAS4464, is a synthetic compound with significant pharmacological properties. This compound acts as a selective inhibitor of the NEDD8 activating enzyme (NAE), which plays a critical role in the regulation of protein degradation pathways through the ubiquitin-proteasome system. The compound is classified under pyrrolopyrimidine derivatives and exhibits potential in cancer therapy due to its ability to modulate cellular processes involved in tumor growth and survival.
The synthesis of TAS4464 involves multiple steps, typically starting from simpler organic precursors. The key steps include:
Technical details regarding the specific reagents and conditions used in each step can be found in patent literature and chemical synthesis databases .
The molecular formula of TAS4464 is , with a molecular weight of approximately 506.51 g/mol. The structure features a complex arrangement with multiple functional groups including:
The three-dimensional conformation plays a crucial role in its biological activity, particularly in how it interacts with the NEDD8 activating enzyme .
The compound's structural data can be accessed through databases like PubChem, where detailed information regarding its stereochemistry and bonding can be found .
TAS4464 primarily undergoes reactions relevant to its function as an enzyme inhibitor. It binds selectively to the active site of NEDD8 activating enzyme, inhibiting its function and thereby affecting downstream signaling pathways associated with protein degradation.
Technical details regarding these interactions often involve kinetic studies that measure binding affinity (IC50 values) and other biochemical assays that elucidate the mechanism of action .
The mechanism by which TAS4464 exerts its effects involves competitive inhibition of the NEDD8 activating enzyme. By binding to the enzyme's active site, TAS4464 prevents the transfer of NEDD8 to substrate proteins, leading to decreased neddylation and subsequent stabilization of proteins that would otherwise be targeted for degradation.
Data from studies indicate that TAS4464 has an IC50 value of approximately 0.955 nM, demonstrating its potency as an inhibitor . This selective inhibition is crucial for therapeutic applications, as it minimizes off-target effects that can arise from less selective compounds.
TAS4464 is characterized by:
These properties suggest that TAS4464 is stable under various conditions but may require careful handling due to its complex structure .
The chemical stability and reactivity are influenced by its functional groups, particularly the presence of the sulfamoylamino group which can participate in further chemical reactions if required for medicinal chemistry applications.
TAS4464 has been extensively studied for its potential applications in oncology as a therapeutic agent targeting various cancers. Its ability to inhibit NEDD8 activation has shown promise in preclinical studies where it demonstrated antiproliferative effects against multiple cancer cell lines.
Additionally, ongoing research aims to explore its utility in combination therapies and its role in modulating immune responses through the ubiquitin-proteasome pathway .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2